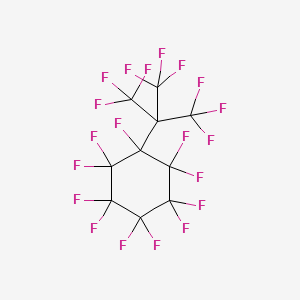

Perfluoro tert-butylcyclohexane

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le perfluoro tert-butylcyclohexane peut être synthétisé en faisant réagir le tert-butylcyclohexane avec du fluor gazeux en présence de fluorure de sodium . Les conditions de réaction impliquent généralement un environnement contrôlé pour assurer la fluorination complète du composé.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation d'équipements spécialisés pour manipuler le fluor gazeux de manière sûre et efficace. La réaction est effectuée sous des températures et des pressions contrôlées afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Le perfluoro tert-butylcyclohexane subit principalement des réactions de substitution en raison de la présence d'atomes de fluor. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques.

Réactifs et Conditions Communs :

Réactions de Substitution : Ces réactions impliquent souvent des réactifs nucléophiles tels que l'hydroxyde de sodium ou l'hydroxyde de potassium. Les réactions sont généralement effectuées dans des solvants polaires à des températures élevées.

Réactions d'Oxydation et de Réduction : Bien que moins courantes, le this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques. Des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés fluorés .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme solvant et réactif dans diverses réactions chimiques en raison de sa stabilité et de son inertie.

Biologie : Les fortes propriétés de dissolution des gaz du composé le rendent utile dans les études biologiques, en particulier dans les systèmes de transport et de délivrance d'oxygène.

Médecine : En tant que composant d'Oxycyte, le this compound est utilisé dans des applications thérapeutiques pour améliorer l'apport d'oxygène aux tissus endommagés.

5. Mécanisme d'Action

Le this compound exerce ses effets principalement par sa capacité à dissoudre et à transporter des gaz. Dans les applications médicales, il améliore l'apport d'oxygène aux tissus en transportant les molécules d'oxygène plus efficacement que l'hémoglobine. Ceci est obtenu grâce à sa haute solubilité pour les gaz et sa capacité à former des émulsions stables . Les cibles moléculaires et les voies impliquées comprennent les voies de transport de l'oxygène dans le sang et la délivrance d'oxygène aux tissus hypoxiques .

Composés Similaires :

Perfluorobutane : Utilisé en imagerie par ultrasons en raison de ses propriétés de dissolution des gaz.

Perfluorodecaline : Connu pour son utilisation dans les substituts sanguins artificiels et les transporteurs d'oxygène.

Perfluorooctane : Utilisé dans diverses applications industrielles pour sa stabilité chimique et son inertie.

Unicité : Le this compound est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre entre la solubilité des gaz et la stabilité chimique. Cela le rend particulièrement adapté aux applications nécessitant un transport et une délivrance efficaces des gaz, comme dans les transporteurs d'oxygène médicaux .

Applications De Recherche Scientifique

Perfluoro tert-butylcyclohexane has a wide range of scientific research applications:

Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.

Biology: The compound’s strong gas-dissolving properties make it useful in biological studies, particularly in oxygen transport and delivery systems.

Medicine: As a component of Oxycyte, this compound is used in therapeutic applications to enhance oxygen delivery to damaged tissues.

Mécanisme D'action

Perfluoro tert-butylcyclohexane exerts its effects primarily through its ability to dissolve and transport gases. In medical applications, it enhances oxygen delivery to tissues by carrying oxygen molecules more efficiently than hemoglobin. This is achieved through its high solubility for gases and its ability to form stable emulsions . The molecular targets and pathways involved include the oxygen transport pathways in the bloodstream and the delivery of oxygen to hypoxic tissues .

Comparaison Avec Des Composés Similaires

Perfluorobutane: Used in ultrasound imaging due to its gas-dissolving properties.

Perfluorodecalin: Known for its use in artificial blood substitutes and oxygen carriers.

Perfluorooctane: Utilized in various industrial applications for its chemical stability and inertness.

Uniqueness: Perfluoro tert-butylcyclohexane is unique due to its specific molecular structure, which provides a balance between gas solubility and chemical stability. This makes it particularly suitable for applications requiring efficient gas transport and delivery, such as in medical oxygen carriers .

Activité Biologique

Perfluoro tert-butylcyclohexane (PFTBCH) is a perfluorinated compound characterized by a cyclohexane ring with all hydrogen atoms replaced by fluorine atoms, particularly featuring a tert-butyl substituent. This compound, with the molecular formula and an approximate molecular weight of 500.07 g/mol, is gaining attention for its potential biological applications, particularly in medical and imaging fields.

PFTBCH belongs to the class of organohalogen compounds and exhibits unique physicochemical properties:

- Molecular Weight : 500.07 g/mol

- Density : 1.9989 g/mL at 24°C

- Melting Point : -24°C

- Boiling Point : 148.5°C

These properties contribute to its stability and solubility characteristics, making it suitable for various applications in biological systems.

Oxygen Transport Enhancement

One of the primary areas of research for PFTBCH is its ability to enhance oxygen delivery to tissues. Its high gas-dissolving capacity allows it to carry significant amounts of oxygen, which is crucial for therapeutic interventions in conditions like traumatic brain injury (TBI). Clinical trials have explored the use of PFTBCH (marketed under the name Oxycyte) in TBI treatment, where it has shown promise in improving oxygenation and potentially reducing secondary brain injury .

Biocompatibility and Imaging

PFTBCH's biocompatibility and long half-life in biological systems make it a candidate for biomedical imaging techniques. Its stability allows it to function effectively as a contrast agent in imaging modalities such as MRI and ultrasound, potentially improving diagnostic accuracy .

Research indicates that PFTBCH interacts with cellular membranes and proteins, influencing oxygen transport mechanisms. The compound's interactions may affect cellular respiration and metabolic pathways, although detailed mechanisms are still under investigation .

Cytotoxicity Studies

The safety profile of PFTBCH has been evaluated through various cytotoxicity studies. Initial findings suggest that while PFTBCH exhibits some cytotoxic effects at higher concentrations, its therapeutic window appears favorable for clinical applications. Ongoing studies aim to quantify these interactions further and assess any long-term metabolic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of PFTBCH, it's useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluoro(1-methyl-4-tert-butylcyclohexane | C₁₀F₂₀ | Contains a methyl group along with tert-butyl |

| Perfluoro(t-butyl)cyclohexane | C₁₀F₂₀ | Directly related compound with similar structure |

| Perfluorodecalin | C₁₂F₂₂ | Larger carbon framework; used in medical imaging |

| Perfluoromethyldecalin | C₁₂F₂₂ | Similar applications in oxygen transport |

PFTBCH stands out due to its combination of high stability, effective oxygen solubility, and minimal reactivity compared to other perfluorinated compounds that may exhibit higher toxicity or reactivity .

Case Studies

Several case studies have highlighted the effectiveness of PFTBCH in clinical settings:

- Traumatic Brain Injury : In trials involving TBI patients, PFTBCH was administered as part of a treatment regimen aimed at improving cerebral oxygenation. Results indicated significant improvements in patient outcomes compared to standard treatments .

- Imaging Techniques : Studies utilizing PFTBCH as a contrast agent demonstrated enhanced imaging quality and resolution in MRI scans, providing clearer delineation of tissues affected by various pathologies .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-2(1(8(22,23)24,9(25,26)27)10(28,29)30)3(12,13)5(16,17)7(20,21)6(18,19)4(2,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXBOGHSBHSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233868 | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84808-64-0 | |

| Record name | Oxycyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84808-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084808640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro[(tert-butyl)cyclohexane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO TERT-BUTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX1Z33VUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.